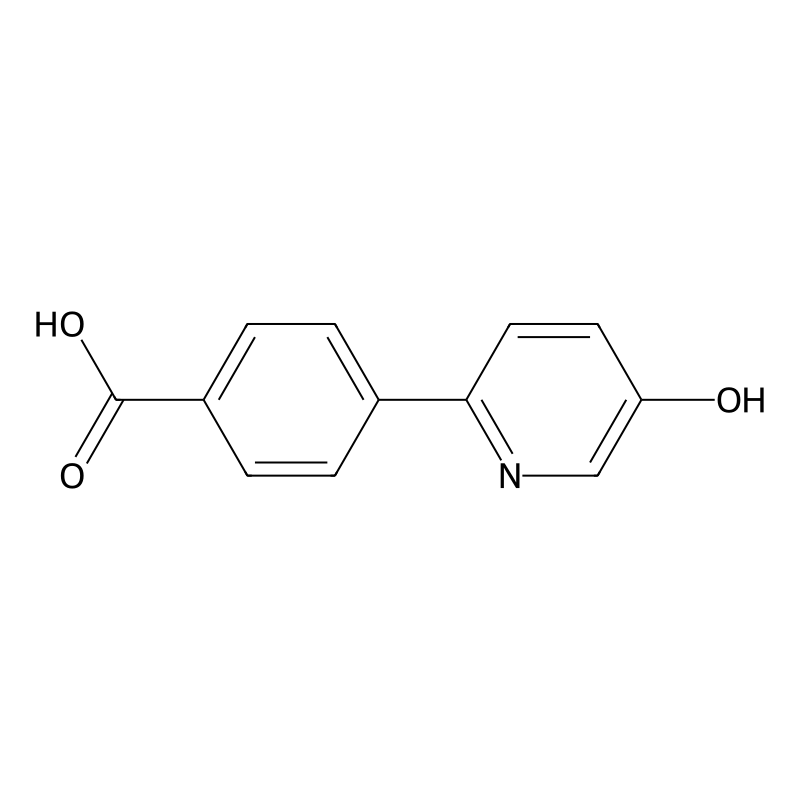

4-(5-Hydroxypyridin-2-yl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(5-Hydroxypyridin-2-yl)benzoic acid is an organic compound characterized by its unique structure, which consists of a benzoic acid moiety substituted with a 5-hydroxypyridine group. Its molecular formula is C₁₂H₉N₁O₃, and it has a molecular weight of approximately 215.21 g/mol . This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

The reactivity of 4-(5-hydroxypyridin-2-yl)benzoic acid can be attributed to the presence of both the carboxylic acid group and the hydroxypyridine moiety. Key reactions include:

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Acid-Base Reactions: The acidic proton of the carboxylic group can participate in acid-base reactions, making it useful for forming salts.

- Nucleophilic Substitution: The hydroxyl group on the pyridine can engage in nucleophilic substitution reactions under appropriate conditions.

These reactions enable the synthesis of derivatives that may exhibit enhanced biological or chemical properties.

4-(5-Hydroxypyridin-2-yl)benzoic acid has demonstrated various biological activities, including:

- Antioxidant Activity: The compound exhibits potential antioxidant properties, which may protect cells from oxidative stress.

- Antimicrobial Properties: Studies suggest that it may possess antimicrobial effects, making it a candidate for further investigation in developing antimicrobial agents.

- Potential Anticancer Activity: Preliminary studies indicate that derivatives of this compound could have anticancer properties, warranting further research into its mechanisms and efficacy.

Several methods have been reported for synthesizing 4-(5-hydroxypyridin-2-yl)benzoic acid:

- Direct Synthesis from Pyridine Derivatives: This method involves the reaction of 5-hydroxypyridine with benzoic acid under specific conditions to yield the target compound.

- Multi-step Synthetic Routes: These may include the formation of intermediates followed by functional group transformations to achieve the final product.

- Green Chemistry Approaches: Recent trends focus on environmentally friendly methods using catalysts and alternative solvents to reduce waste and improve yield.

The applications of 4-(5-hydroxypyridin-2-yl)benzoic acid span several domains:

- Pharmaceuticals: Its potential therapeutic properties make it a candidate for drug development.

- Agricultural Chemicals: The antimicrobial properties may be exploited in agricultural formulations.

- Material Science: The compound could be utilized in creating novel materials due to its unique chemical structure.

Interaction studies involving 4-(5-hydroxypyridin-2-yl)benzoic acid often focus on its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. For instance, molecular docking studies have been employed to predict how this compound interacts with specific proteins linked to disease pathways.

Several compounds share structural similarities with 4-(5-hydroxypyridin-2-yl)benzoic acid, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Fluoro-4-(5-hydroxypyridin-2-yl)benzoic acid | C₁₂H₈FNO₃ | Contains a fluorine atom, potentially altering its biological activity. |

| 4-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid | C₁₁H₁₃N₁O₃ | Features a dimethylpyrrole group, which may enhance solubility and bioavailability. |

| 3-(5-Hydroxypyridin-2-yl)benzoic acid | C₁₂H₉N₁O₃ | Similar hydroxypyridine substitution but located at a different position on the benzene ring. |

The uniqueness of 4-(5-hydroxypyridin-2-yl)benzoic acid lies in its specific substitution pattern, which may confer distinct biological activities compared to these similar compounds. Further comparative studies are essential to elucidate these differences and their implications in practical applications.